molecular formula C20H25N5O2 B11288365 2-Butyl-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Butyl-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11288365
M. Wt: 367.4 g/mol
InChI Key: JMSFCDQSQQKZRR-UHFFFAOYSA-N
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Description

3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a purine ring system fused with an imidazole ring, which is further substituted with butyl, dimethylphenyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-butyl-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H25N5O2/c1-5-6-7-25-18(26)16-17(22(4)20(25)27)21-19-23(8-9-24(16)19)15-11-13(2)10-14(3)12-15/h10-12H,5-9H2,1-4H3

InChI Key

JMSFCDQSQQKZRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C

Origin of Product

United States

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